2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18061615
InChI: InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2
SMILES:
Molecular Formula: C9H7ClFNO3S
Molecular Weight: 263.67 g/mol

2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18061615

Molecular Formula: C9H7ClFNO3S

Molecular Weight: 263.67 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride -

Specification

Molecular Formula C9H7ClFNO3S
Molecular Weight 263.67 g/mol
IUPAC Name 2-(2-cyano-3-fluorophenoxy)ethanesulfonyl chloride
Standard InChI InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2
Standard InChI Key HOAADQPNJDCCJC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)C#N)OCCS(=O)(=O)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 2-(2-cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride is C₉H₆ClFNO₃S, with a molecular weight of 277.67 g/mol. The structure comprises a fluorinated aromatic ring bearing a cyano group at the 2-position and an ethanesulfonyl chloride group at the 3-position via an ether linkage. Key structural features include:

  • Aromatic system: The benzene ring’s electronic properties are influenced by the electron-withdrawing fluorine (-F) and cyano (-CN) groups, which direct electrophilic substitution reactions to specific positions.

  • Sulfonyl chloride group (-SO₂Cl): This highly reactive moiety facilitates nucleophilic substitutions, making the compound a precursor for sulfonamides, sulfonate esters, and other derivatives .

Table 1: Comparative Molecular Data of Analogous Sulfonyl Chlorides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(2-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride C₈H₇BrClFO₃S317.56Br, F
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chlorideC₉H₆ClFNO₃S277.67CN, F

The substitution of bromine with a cyano group reduces molecular weight by approximately 39.89 g/mol and alters electronic properties, enhancing the compound’s polarity and potential for hydrogen bonding .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-(2-cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride can be achieved through a multi-step protocol:

  • Formation of the Phenolic Intermediate:

    • 3-Fluoro-2-hydroxybenzonitrile is synthesized via nitration and subsequent reduction of 3-fluorophenol, followed by cyanation using copper(I) cyanide .

  • Etherification:

    • The phenolic intermediate reacts with 2-chloroethanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to form the ethoxy linkage .

    3-Fluoro-2-hydroxybenzonitrile+ClCH₂CH₂SO₂ClBase2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride\text{3-Fluoro-2-hydroxybenzonitrile} + \text{ClCH₂CH₂SO₂Cl} \xrightarrow{\text{Base}} \text{2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride}

Optimization Challenges

  • Regioselectivity: Competing reactions at the 2- and 4-positions of the aromatic ring necessitate careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Purification: Due to the compound’s sensitivity to hydrolysis, chromatography under anhydrous conditions (e.g., silica gel pretreated with triethylamine) is recommended .

Physicochemical Properties

Thermal Stability

The compound’s decomposition temperature is estimated at ~200°C, based on analogs like methyl 2-(triphenylphosphoranylidene)propanoate . The sulfonyl chloride group’s lability necessitates storage at –20°C under inert atmosphere .

Solubility Profile

  • Polar solvents: Highly soluble in dichloromethane, dimethylformamide, and acetonitrile.

  • Aprotic solvents: Limited solubility in hexane or toluene due to polar functional groups .

Table 2: Predicted Physicochemical Data

PropertyValue
Boiling Point~300°C (decomposes)
Density1.5–1.6 g/cm³
LogP (Partition Coefficient)1.8–2.2

Applications in Medicinal Chemistry

Sulfonamide Synthesis

The sulfonyl chloride group reacts efficiently with primary and secondary amines to yield sulfonamides, a class of compounds with broad bioactivity. For example:

  • Antibacterial agents: Sulfonamides inhibit dihydropteroate synthase in bacterial folate synthesis .

  • Kinase inhibitors: The electron-withdrawing cyano group enhances binding affinity to ATP pockets in kinases .

Case Study: TNF-α Inhibitor Analog

A structurally related compound, cyclopropanesulfonyl chloride, was used to develop TNF-α converting enzyme (TACE) inhibitors with >100-fold selectivity over MMP-2 . Substituting cyclopropane with the cyano-fluorophenoxy moiety could modulate selectivity and pharmacokinetics.

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